molecular formula C18H24N2O3S B14416176 2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide CAS No. 82559-63-5

2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide

Cat. No.: B14416176
CAS No.: 82559-63-5
M. Wt: 348.5 g/mol
InChI Key: WEEBHJDXIUATFZ-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide is a benzamide derivative known for its application as an herbicide. It is commonly referred to as isoxaben and belongs to the benzamide and isoxazole family . This compound is primarily used in vineyards and tree nut orchards for the preemergence control of broadleaf weeds .

Chemical Reactions Analysis

2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide is unique due to its specific structure and mode of action. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound.

Properties

CAS No.

82559-63-5

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide

InChI

InChI=1S/C18H24N2O3S/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5/h8-11H,6-7H2,1-5H3,(H,19,21)

InChI Key

WEEBHJDXIUATFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=NSC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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